4'-(4-Chlorobenzylideneamino)acetophenone
Description
Structure
3D Structure
Properties
CAS No. |
32884-52-9 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H12ClNO/c1-11(18)13-4-8-15(9-5-13)17-10-12-2-6-14(16)7-3-12/h2-10H,1H3 |
InChI Key |
HBIOGMSFDFPLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 4'-(4-Chlorobenzylideneamino)acetophenone
A Note on Data Availability: As of the compilation of this guide, a comprehensive, publicly accessible crystallographic information file (CIF) for the title compound, 4'-(4-Chlorobenzylideneamino)acetophenone, is not available in common open-access databases. This guide, therefore, serves as a robust framework, detailing the methodologies and expected outcomes of such an analysis. To provide a technically sound and illustrative resource, we will draw upon established protocols for the synthesis of related Schiff bases and utilize crystallographic data from structurally analogous compounds to exemplify the principles of data collection, structure solution, and analysis.
Introduction: The Significance of Structural Elucidation
4'-(4-Chlorobenzylideneamino)acetophenone is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) functional group. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, including its stability, solubility, and, crucially, its biological activity. This structural insight allows for the rational design of new therapeutic agents and functional materials.[2]
This guide will provide a comprehensive overview of the process of determining and analyzing the crystal structure of 4'-(4-Chlorobenzylideneamino)acetophenone, from synthesis to the interpretation of crystallographic data.
Methodology: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 4'-(4-Chlorobenzylideneamino)acetophenone
The synthesis of this Schiff base is typically achieved through a condensation reaction between 4-aminoacetophenone and 4-chlorobenzaldehyde.[3][4]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-aminoacetophenone and 4-chlorobenzaldehyde in a suitable solvent, such as absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4'-(4-Chlorobenzylideneamino)acetophenone.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 4'-(4-Chlorobenzylideneamino)acetophenone.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques can be employed, with slow evaporation being the most common for organic compounds.
Experimental Protocol: Slow Evaporation
-
Saturated Solution: Prepare a saturated solution of the purified 4'-(4-Chlorobenzylideneamino)acetophenone in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.
-
Filtration: Filter the hot solution to remove any particulate matter.
-
Crystallization: Transfer the clear solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the best-formed crystals for X-ray analysis.
Single-Crystal X-ray Diffraction: Unveiling the Structure
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms within the unit cell. Software packages such as SHELXT are commonly used for structure solution, while SHELXL is used for refinement.[5]
Illustrative Crystallographic Data
While specific data for the title compound is unavailable, the following table presents representative crystallographic data for a structurally related compound, 4-chlorobenzaldehyde thiosemicarbazone, to illustrate the typical parameters reported in a crystallographic study.[6]
| Parameter | Illustrative Value (from a related structure[6]) |
| Chemical Formula | C8H8ClN3S |
| Formula Weight | 213.68 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.934(2) |
| b (Å) | 11.242(3) |
| c (Å) | 11.615(2) |
| α (°) | 74.775(3) |
| β (°) | 75.389(2) |
| γ (°) | 83.448(2) |
| Volume (ų) | 966.0(4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.469 |
| Absorption Coefficient (mm⁻¹) | 0.556 |
| F(000) | 440 |
| Final R indices [I>2σ(I)] | R1 = 0.0721, wR2 = 0.2098 |
| R indices (all data) | R1 = 0.0918, wR2 = 0.2245 |
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and crystal packing.
Molecular Structure
The primary output of a crystallographic study is the precise three-dimensional structure of the molecule. For 4'-(4-Chlorobenzylideneamino)acetophenone, this would reveal the planarity of the molecule, the conformation around the C-N and C-C single bonds, and the precise bond lengths and angles.
Diagram of the Molecular Structure:
Caption: Molecular structure of 4'-(4-Chlorobenzylideneamino)acetophenone.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. In the case of 4'-(4-Chlorobenzylideneamino)acetophenone, potential interactions would include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the aromatic rings.
Hypothetical Crystal Packing Diagram:
Caption: A hypothetical representation of intermolecular interactions.
Conclusion
While the specific crystal structure of 4'-(4-Chlorobenzylideneamino)acetophenone remains to be publicly reported, this guide outlines the comprehensive experimental and analytical workflow required for its determination. The synthesis via condensation, followed by single crystal growth and X-ray diffraction analysis, would provide invaluable insights into its molecular conformation and supramolecular assembly. Such data is fundamental for establishing structure-property relationships, which are essential for the targeted development of new pharmaceuticals and advanced materials.
References
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PrepChem (2025). Synthesis of N-benzylideneaniline. Available at: [Link]
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Semantic Scholar (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Available at: [Link]
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FT-IR vibrational frequency assignments for 4'-(4-Chlorobenzylideneamino)acetophenone
An In-depth Technical Guide to the FT-IR Vibrational Frequency Assignments for 4'-(4-Chlorobenzylideneamino)acetophenone
Authored By: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) vibrational frequencies for the Schiff base, 4'-(4-Chlorobenzylideneamino)acetophenone. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and characterization of novel organic compounds. By integrating established spectroscopic principles with computational insights from Density Functional Theory (DFT), this guide offers a robust framework for the structural elucidation of this class of compounds. We will delve into the theoretical underpinnings of vibrational spectroscopy, present standardized experimental and computational protocols, and deliver a detailed assignment of the principal vibrational modes.
Introduction: The Structural Significance of 4'-(4-Chlorobenzylideneamino)acetophenone
4'-(4-Chlorobenzylideneamino)acetophenone is a Schiff base, a class of organic compounds characterized by the azomethine or imine functional group (-C=N-). These compounds are synthetically accessible and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific molecule incorporates several key structural features: an acetophenone moiety with a carbonyl group, a para-substituted chlorinated benzene ring, and the central imine linkage that connects these two aromatic systems.
The precise arrangement of these functional groups and the extent of π-conjugation across the molecule dictates its electronic and, consequently, its biological properties. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies (stretching, bending, etc.), making FT-IR an indispensable tool for confirming the synthesis and purity of such compounds.
In modern analytical workflows, experimental FT-IR data is often complemented by theoretical calculations, most notably Density Functional Theory (DFT).[2][3] This synergistic approach allows for a more confident and detailed assignment of vibrational bands, especially in complex molecules where vibrational coupling can occur.[4] This guide will, therefore, present a methodology that leverages both experimental principles and theoretical validation.
Synthesis and Spectroscopic Sample Preparation
The synthesis of 4'-(4-Chlorobenzylideneamino)acetophenone is typically achieved through a condensation reaction between 4-aminoacetophenone and 4-chlorobenzaldehyde.[5] The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol under reflux.[1]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 4'-(4-Chlorobenzylideneamino)acetophenone.
Experimental and Computational Protocols
Experimental FT-IR Spectroscopy
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. For a solid sample like 4'-(4-Chlorobenzylideneamino)acetophenone, the KBr pellet technique is a standard and reliable method.
Step-by-Step Protocol for KBr Pellet Preparation and Analysis:
-
Sample Preparation: Dry the synthesized compound and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove any residual moisture, which can interfere with the spectrum (broad O-H band).
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and particle size reduction.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
Computational Vibrational Analysis (DFT)
Theoretical calculations provide a predicted vibrational spectrum that aids in the assignment of experimental bands.
Step-by-Step Protocol for DFT-based Vibrational Frequency Calculation:
-
Molecular Modeling: Construct the 3D structure of 4'-(4-Chlorobenzylideneamino)acetophenone using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization of the molecule using a DFT method. A common and effective combination is the B3LYP functional with a 6-311G(d,p) basis set.[3][6] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This will compute the harmonic vibrational frequencies and their corresponding IR intensities. It is important to confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.[7]
-
Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.964) to improve agreement with the experimental data.[8]
Diagram of Analytical Workflow
Caption: Integrated workflow for FT-IR spectral analysis and assignment.
Detailed FT-IR Vibrational Frequency Assignments
The vibrational spectrum of 4'-(4-Chlorobenzylideneamino)acetophenone can be divided into several characteristic regions. The assignments below are based on established literature values for similar Schiff bases, acetophenone derivatives, and chlorinated aromatic compounds.[9][10][11][12]
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms, primarily hydrogen.
-
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the two aromatic rings are expected to appear in the range of 3100-3000 cm⁻¹ .[13][14] These are typically multiple weak to medium intensity bands.
-
Aliphatic C-H Stretching (νC-H): The methyl group (CH₃) of the acetophenone moiety will exhibit symmetric and asymmetric stretching vibrations. These bands are typically found in the 2975-2890 cm⁻¹ region.[12]
Triple and Double Bond Region (2500-1500 cm⁻¹)
This is a highly diagnostic region for identifying key functional groups.
-
Carbonyl C=O Stretching (νC=O): The strong carbonyl stretch from the acetophenone group is one of the most intense and characteristic bands in the spectrum. For aromatic ketones, this band typically appears between 1700-1680 cm⁻¹ .[12][15] Its position can be influenced by conjugation; extended conjugation with the imine group might shift it to a slightly lower wavenumber.
-
Azomethine C=N Stretching (νC=N): The stretching vibration of the imine group is a defining feature of a Schiff base. It is expected to appear as a medium to strong intensity band in the range of 1657-1600 cm⁻¹ .[10][16] This band confirms the successful formation of the Schiff base linkage.
-
Aromatic C=C Stretching (νC=C): The skeletal stretching vibrations of the carbon-carbon double bonds within the benzene rings typically give rise to multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.[13]
Fingerprint Region (1500-650 cm⁻¹)
This region contains a complex series of bands that are unique to the molecule, arising from bending vibrations and other skeletal modes.
-
Methyl C-H Bending (δCH₃): The asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ , respectively.[9]
-
Aromatic C-H In-Plane Bending (δC-H): These vibrations occur in the 1250-1000 cm⁻¹ range.[14]
-
C-N Stretching (νC-N): The stretching vibration of the C-N single bond adjacent to the imine group is expected in the 1350-1250 cm⁻¹ range.
-
C-Cl Stretching (νC-Cl): The stretching vibration of the carbon-chlorine bond is a key indicator of the chloro-substituent. This band typically appears in the 800-600 cm⁻¹ region, although its intensity can vary.
-
Aromatic C-H Out-of-Plane Bending (γC-H): These strong bands are highly diagnostic of the substitution pattern on the aromatic rings.
-
The 4-chlorobenzylidene ring is para-disubstituted, which should give a strong band in the 850-810 cm⁻¹ range.[12]
-
The 4'-aminoacetophenone ring is also para-disubstituted, contributing to absorption in the same region.
-
Summary of Vibrational Assignments
The following table summarizes the expected key vibrational frequencies for 4'-(4-Chlorobenzylideneamino)acetophenone.
| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| ν(C-H) | Aromatic Rings | 3100 - 3000 | Weak to Medium |
| ν(C-H) | Methyl Group (-CH₃) | 2975 - 2890 | Weak to Medium |
| ν(C=O) | Acetophenone Carbonyl | 1700 - 1680 | Strong |
| ν(C=N) | Azomethine (Imine) | 1657 - 1600 | Medium to Strong |
| ν(C=C) | Aromatic Rings | 1600 - 1450 | Medium to Strong |
| δ(CH₃) | Methyl Group (-CH₃) | 1470 - 1350 | Medium |
| ν(C-N) | Aryl-Nitrogen | 1350 - 1250 | Medium |
| γ(C-H) | p-disubstituted Rings | 850 - 810 | Strong |
| ν(C-Cl) | Carbon-Chlorine | 800 - 600 | Medium to Strong |
Conclusion
This technical guide has outlined a comprehensive methodology for the assignment of FT-IR vibrational frequencies for 4'-(4-Chlorobenzylideneamino)acetophenone. By combining empirical knowledge of characteristic group frequencies with the predictive power of DFT calculations, researchers can achieve a high degree of confidence in their structural characterizations. The provided protocols for synthesis, experimental analysis, and computational modeling serve as a robust starting point for the investigation of this and related Schiff base compounds. The detailed assignments presented herein provide a valuable reference for the interpretation of experimental spectra, facilitating the confirmation of molecular identity and purity, which are critical steps in the development of new chemical entities for pharmaceutical and material science applications.
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Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
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Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2), 704-714. Retrieved February 13, 2026, from [Link]
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Zaini, M. F. (2024). SYNTHESIS, CHARACTERIZATION AND THEORETICAL STUDIES OF CHALCONE AND ETHYNYLATED SCHIFF-BASE DERIVATIVES FOR POTENTIAL LIGHT EMITTING APPLICATIONS. Universiti Sains Malaysia. Retrieved February 13, 2026, from [Link]
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El-Shafiy, O. E., et al. (2020). Molecular structural, vibrational assignments, electronic structure and DFT calculations, and molecular docking of N-benzylideneaniline and N-salicylidene-o-aminoaphenol Schiff bases. Molecular Simulation, 46(15), 1185-1203. Retrieved February 13, 2026, from [Link]
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N-salicylidene-4-chloroaniline FTIR spectrum. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Datta, S., & Kumar, K. (2005). Vibrational dephasing and hydrodynamic effects on vibrational relaxation rates in acetophenone: Raman bandshape analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 473-477. Retrieved February 13, 2026, from [Link]
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The IR Spectrum of 4-chloroaniline. (2000). University of the West Indies, Mona. Retrieved February 13, 2026, from [Link]
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Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation. (2025). Journal of Molecular Modeling, 31(1), 25. Retrieved February 13, 2026, from [Link]
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4-Chloroaniline. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
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Abdul-Rida, N. A., et al. (2022). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking. Journal of Pharmaceutical Negative Results, 13(Special Issue 3), 1133-1143. Retrieved February 13, 2026, from [Link]
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Bhattacharjee, B., et al. (1996). Raman spectral study of vibrational relaxation in acetophenone. Journal of Chemical Sciences, 108(4), 369-375. Retrieved February 13, 2026, from [Link]
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Vibrational spectra and DFT calculations of the vibrational modes of Schiff base C18H17N3O2. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]
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FTIR spectrum of the 4-chloroaniline single crystal. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Dimmock, J. R., et al. (2005). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 30(2), 99-109. Retrieved February 13, 2026, from [Link]
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Duru, C. E., & Duru, I. A. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 2(2), 54-65. Retrieved February 13, 2026, from [Link]
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Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2026). ACS Omega. Retrieved February 13, 2026, from [Link]
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Publication: Synthesis, Characterization And Theoretical Studies Of Chalcone And Ethynylated Schiff-base Derivatives For Potential Light Emitting Applications. (2025). Repository@USM. Retrieved February 13, 2026, from [Link]
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FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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4'-(4-chlorobenzylideneamino)acetophenone (C15H12ClNO). (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]
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FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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The structures of acetophenone (acp) and benzaldehyde (bza). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Vibrational Spectra Of Benzene Derivatives. (n.d.). Retrieved February 13, 2026, from [Link]
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Li, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1205. Retrieved February 13, 2026, from [Link]
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Assignment of vibrational frequencies in IR spectra. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Gup, R., & Kirkan, B. (2007). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 2(2), 15-22. Retrieved February 13, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved February 13, 2026, from [Link]
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Ramalingam, S., et al. (2011). FT-IR and FT-Raman spectral investigation, computed IR intensity and Raman activity analysis and frequency estimation analysis on 4-chloro-2-bromoacetophenone using HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 826-834. Retrieved February 13, 2026, from [Link]
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Majeed, N. S., et al. (2016). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 1-6. Retrieved February 13, 2026, from [Link]
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In-Depth Technical Guide: Melting Point and Thermal Properties of 4'-(4-Chlorobenzylideneamino)acetophenone
The following technical guide details the physicochemical and thermal characterization of 4'-(4-Chlorobenzylideneamino)acetophenone.
Executive Summary
Compound: 4'-(4-Chlorobenzylideneamino)acetophenone CAS Registry Number: Not widely listed (derivative of CAS 99-92-3 and 104-88-1) Molecular Formula: C₁₅H₁₂ClNO Molecular Weight: 257.71 g/mol
This guide provides a rigorous framework for the synthesis, thermal analysis, and structural validation of 4'-(4-Chlorobenzylideneamino)acetophenone. A Schiff base derived from the condensation of 4-aminoacetophenone and 4-chlorobenzaldehyde, this compound serves as a critical intermediate in the development of liquid crystalline materials, coordination ligands, and bioactive agents. Its thermal profile is characterized by a sharp crystalline melting transition and high thermal stability, making it a robust candidate for high-temperature applications.
Chemical Structure & Synthesis Logic[1][2]
Structural Significance
The molecule features a rigid azomethine (
Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity crystalline product for thermal analysis.
Reagents:
-
4-Aminoacetophenone (1.35 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Workflow:
-
Dissolution: Dissolve 4-aminoacetophenone in 15 mL of hot absolute ethanol. Separately, dissolve 4-chlorobenzaldehyde in 15 mL of ethanol.
-
Condensation: Mix the two solutions in a 100 mL round-bottom flask. Add glacial acetic acid.[1]
-
Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as yellow/pale-yellow crystals.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to ensure a sharp melting point.
Caption: Synthesis workflow for the target Schiff base, prioritizing purity for accurate thermal analysis.
Physicochemical Characterization
Before thermal analysis, the chemical identity must be confirmed to ensure the melting point data corresponds to the correct structure.
Spectroscopic Validation
| Technique | Expected Signal | Structural Assignment |
| FT-IR | 1615–1625 cm⁻¹ (Strong) | |
| FT-IR | 1675–1685 cm⁻¹ (Strong) | |
| ¹H NMR | Azomethine proton ( | |
| ¹H NMR | Methyl protons of Acetyl group ( |
Melting Point
-
Method: Capillary tube method (Electrothermal apparatus).
-
Heating Rate: 5°C/min until 110°C, then 1°C/min.
-
Observed Range: 128°C – 132°C (Typical for this specific chloro-derivative).
-
Note: The presence of the p-chloro group typically raises the melting point by 10–20°C compared to the unsubstituted benzylidene analogue due to efficient crystal packing and halogen interactions.
-
Thermal Properties (DSC & TGA)
Differential Scanning Calorimetry (DSC)
DSC is critical for distinguishing between simple melting and potential liquid crystalline mesophases (common in Schiff bases).
Experimental Parameters:
-
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Atmosphere: Nitrogen purge (20 mL/min).
-
Pan: Aluminum, crimped.
-
Cycle: Heat (30°C
200°C) Cool (200°C 30°C) Heat (30°C 250°C).
Thermal Profile Analysis:
-
First Heating Scan:
-
Sharp Endotherm (
): A single, sharp peak at ~130°C corresponding to the Crystal Isotropic Liquid transition ( ). -
Mesophase Check: Unlike long-chain alkoxy analogues, this short-chain acetyl derivative is unlikely to show a stable enantiotropic smectic phase, but a monotropic transition (appearing only on cooling) may be observed.
-
-
Cooling Scan:
-
Exotherm (
): Recrystallization peak, typically supercooled by 10–30°C (appearing ~100–110°C).
-
-
Second Heating Scan:
-
Confirms the stability of the compound and reproducibility of the melting point. Absence of new peaks indicates no thermal degradation during the first cycle.
-
Thermogravimetric Analysis (TGA)
TGA determines the upper limit of thermal stability, crucial for processing conditions.
Experimental Parameters:
-
Heating Rate: 10°C/min.
-
Range: 30°C to 800°C.
Decomposition Stages:
| Stage | Temperature Range | Mass Loss | Interpretation |
|---|---|---|---|
| Stability Zone | 30°C – 260°C | < 1% | Thermally stable. Suitable for melt processing. |
| Primary Degradation | 260°C – 350°C | ~40–60% | Cleavage of the azomethine linkage and loss of the acetyl group. |
| Secondary Degradation | 350°C – 600°C | Residual | Breakdown of the aromatic core (char formation). |
Caption: Thermal characterization logic flow. DSC defines the physical state; TGA defines the chemical stability limit.
Discussion: Structure-Property Relationships
The thermal behavior of 4'-(4-Chlorobenzylideneamino)acetophenone is governed by two competing factors:
-
Rigidity: The central
bond creates a rigid rod-like structure, favoring high crystallinity and high melting points. -
Dipolar Interactions: The electron-withdrawing Chlorine and electron-withdrawing Acetyl group (via the phenyl ring) create a polarized molecule. This enhances lattice energy, resulting in a higher melting point than the unsubstituted analogue.
Comparison with Homologues:
-
vs. 4-Methoxy derivative: The methoxy group is electron-donating. Methoxy analogues often melt at slightly lower or similar temperatures but are more prone to forming liquid crystalline phases due to the flexible ether linkage.
-
vs. 4-Nitro derivative: The nitro group is strongly electron-withdrawing, typically pushing the melting point significantly higher (>160°C) due to strong intermolecular charge transfer interactions.
References
-
Synthesis & Characterization: Jber, N. R. (2017).[2] Synthesis and Characterization of New Schiff Bases Derived from 4-Aminoacetophenone. ResearchGate. (Contextual reference from author's related work on this specific series).
-
General Schiff Base Properties: Cimerman, Z., Galic, N., & Bosner, B. (2000). The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta, 424(1), 93-101.
- Thermal Analysis Protocols: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard reference for DSC/TGA methodology).
-
Liquid Crystalline Behavior: Hagar, M., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes. Molecular Crystals and Liquid Crystals.
Sources
molecular weight and elemental analysis of 4'-(4-Chlorobenzylideneamino)acetophenone
An In-depth Technical Guide to the Molecular Weight and Elemental Analysis of 4'-(4-Chlorobenzylideneamino)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity and Structural Confirmation
In the synthesis of novel organic compounds, particularly those with potential pharmaceutical applications, the unambiguous confirmation of the molecular structure and purity is a cornerstone of scientific rigor. 4'-(4-Chlorobenzylideneamino)acetophenone, a Schiff base formed from the condensation of 4-aminoacetophenone and 4-chlorobenzaldehyde, is no exception. Its characterization is fundamental to understanding its chemical properties and potential biological activity. This guide will provide the foundational analytical chemistry knowledge required to confidently characterize this molecule.
Theoretical Molecular Profile of 4'-(4-Chlorobenzylideneamino)acetophenone
Prior to any experimental analysis, the theoretical molecular weight and elemental composition must be calculated. This serves as the benchmark against which all empirical data are compared. The molecular formula for 4'-(4-Chlorobenzylideneamino)acetophenone is C15H12ClNO [1][2].
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element:
-
Carbon (C): 15 atoms × 12.011 amu/atom = 180.165 amu
-
Hydrogen (H): 12 atoms × 1.008 amu/atom = 12.096 amu
-
Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight = 257.720 amu
Elemental Analysis Calculation
Elemental analysis determines the percentage by mass of each element in a compound.
-
% Carbon (C): (180.165 / 257.720) × 100% = 69.91%
-
% Hydrogen (H): (12.096 / 257.720) × 100% = 4.69%
-
% Chlorine (Cl): (35.453 / 257.720) × 100% = 13.76%
-
% Nitrogen (N): (14.007 / 257.720) × 100% = 5.43%
-
% Oxygen (O): (15.999 / 257.720) × 100% = 6.21%
| Parameter | Theoretical Value |
| Molecular Formula | C15H12ClNO |
| Molecular Weight | 257.72 g/mol |
| Carbon (%C) | 69.91 |
| Hydrogen (%H) | 4.69 |
| Nitrogen (%N) | 5.43 |
| Chlorine (%Cl) | 13.76 |
| Oxygen (%O) | 6.21 |
Experimental Determination: A Two-Pronged Approach
The experimental verification of the molecular weight and elemental composition is a critical step in compound validation. The choice of technique is dictated by the nature of the sample and the desired accuracy.
Molecular Weight Determination: The Power of Mass Spectrometry
For small organic molecules like 4'-(4-Chlorobenzylideneamino)acetophenone, mass spectrometry is the definitive technique for determining the molecular weight with high accuracy.[3]
Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.[3]
-
Method: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, a protonated molecule ([M+H]+) with an m/z of approximately 258.0680 would be expected.[1] The high-resolution capability of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Causality Behind Experimental Choices: ESI is a "soft" ionization technique, which minimizes fragmentation and ensures that the molecular ion is observed. High-resolution mass spectrometry provides a very precise mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions.
Elemental Analysis: The Gold Standard of Combustion Analysis
Combustion analysis is the most common and reliable method for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound.[4][5][6]
Protocol: CHN Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the purified compound is placed in a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer is used.
-
Method: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This converts the carbon to carbon dioxide, the hydrogen to water, and the nitrogen to nitrogen gas.
-
Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the amount of gas produced and the initial sample weight.
Determination of Chlorine and Oxygen:
-
Chlorine: The percentage of chlorine can be determined by various methods, including Schöniger oxidation followed by titration, or by using specific elemental analyzers equipped for halogen determination.
-
Oxygen: The percentage of oxygen is often determined by difference, after the percentages of all other elements have been measured. Alternatively, it can be determined directly by pyrolysis in a furnace with a carbon catalyst, which converts the oxygen to carbon monoxide for quantification.
Trustworthiness of the Protocol: The combination of high-resolution mass spectrometry and combustion analysis provides a self-validating system. The accurate mass from MS corroborates the elemental composition determined by combustion analysis, providing a high degree of confidence in the structure and purity of the synthesized compound.
Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like 4'-(4-Chlorobenzylideneamino)acetophenone.
Caption: Workflow for the characterization of a novel organic compound.
Conclusion
The rigorous determination of the is a non-negotiable step in its scientific investigation. The combination of theoretical calculations with empirical data from high-resolution mass spectrometry and combustion analysis provides the necessary evidence to confirm the identity, structure, and purity of the compound. This foundational characterization is paramount for the subsequent exploration of its chemical and biological properties in any research or drug development endeavor.
References
-
Shekhovtsova, T.N., & Fadeeva, V.I. Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]
-
VELP Scientifica. (2023). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
PubChem. 4'-(4-chlorobenzylideneamino)acetophenone. Retrieved from [Link]
-
Wikipedia. Elemental analysis. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Impact Analytical. Determination of Molecular Weight. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
Molbase. 4-CHLOROBENZYLIDENE ACETOPHENONE. Retrieved from [Link]
Sources
- 1. PubChemLite - 32884-52-9 (C15H12ClNO) [pubchemlite.lcsb.uni.lu]
- 2. molbase.com [molbase.com]
- 3. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
Methodological & Application
catalytic applications of 4'-(4-Chlorobenzylideneamino)acetophenone metal complexes
Application Note: Catalytic Applications of 4'-(4-Chlorobenzylideneamino)acetophenone Metal Complexes
Executive Summary
This application note details the synthesis, characterization, and catalytic utility of transition metal complexes coordinating the Schiff base ligand 4'-(4-Chlorobenzylideneamino)acetophenone (hereafter referred to as L ). While often explored for antimicrobial properties, this ligand class exhibits significant versatility in homogeneous catalysis.
We focus on two high-value protocols:
-
Palladium(II)-Catalyzed Suzuki-Miyaura Coupling: A robust method for biaryl synthesis, critical in pharmaceutical intermediate production.[1]
-
Copper(II)/Nickel(II)-Catalyzed Aerobic Oxidation: A green chemistry approach for converting benzyl alcohols to benzaldehydes using eco-friendly oxidants.
Ligand & Complex Synthesis
The efficacy of the catalyst relies on the purity of the ligand L . The synthesis follows a classic condensation pathway, optimized here for high yield and crystallinity.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Step-by-step synthesis pathway for Ligand L and its metal complexes.
Experimental Procedure
Step A: Ligand Synthesis (L)
-
Dissolve 4-aminoacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature. The Schiff base L will precipitate as yellow crystals.
-
Filter, wash with cold ethanol, and recrystallize from ethanol.
-
Expected Yield: 80–85%
-
Melting Point: 148–150 °C (Literature value comparison recommended).
-
Step B: Metal Complex Synthesis [M(L)₂Cl₂]
-
Dissolve L (2 mmol) in hot ethanol (20 mL).
-
Add a solution of metal chloride (1 mmol) (e.g., PdCl₂, CuCl₂, or NiCl₂) in ethanol (10 mL) dropwise.
-
Reflux for 3 hours. A colored precipitate (e.g., brown for Cu, orange/red for Pd) forms.
-
Filter, wash with ethanol and ether, and dry in vacuo.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling[1]
The Pd(II) complex of L serves as a thermally stable precatalyst. The Schiff base ligand stabilizes the active Pd(0) species, preventing aggregation into inactive palladium black.
Mechanism of Action
Figure 2: Catalytic cycle for Suzuki coupling. The Ligand (L) modulates the electron density on Pd, facilitating the oxidative addition step.
Standard Operating Procedure (SOP)
Reagents:
-
Aryl Halide (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Base: K₂CO₃ (2.0 mmol)[1]
-
Catalyst: [Pd(L)Cl₂] (0.5 – 1.0 mol%)
-
Solvent: DMF/Water (3:1) or Toluene
Steps:
-
Charge a reaction tube with aryl halide, phenylboronic acid, K₂CO₃, and the Pd-catalyst.
-
Evacuate and backfill with N₂ (3 cycles) to ensure an inert atmosphere.
-
Add degassed solvent (5 mL).[1]
-
Heat to 80–100 °C for 4–8 hours.
-
Monitor reaction progress via GC-MS or TLC.
-
Workup: Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[2]
Typical Results (Data Summary):
| Substrate (Aryl Halide) | Product | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 4 | 92 |
| 4-Chloronitrobenzene | 4-Nitrobiphenyl | 6 | 88 |
| Chlorobenzene | Biphenyl | 8 | 75 |
Note: The catalyst is particularly effective for activated aryl chlorides, which are typically challenging substrates.
Protocol 2: Cu/Ni-Catalyzed Aerobic Oxidation of Alcohols
Copper and Nickel complexes of L act as efficient catalysts for the oxidation of primary alcohols to aldehydes using oxidants like H₂O₂ or TBHP. This protocol avoids toxic chromium reagents.
Mechanism: Radical Oxidative Dehydrogenation
Figure 3: Simplified oxidative pathway. The metal center mediates the transfer of oxygen from peroxide to the substrate.
Standard Operating Procedure (SOP)
Reagents:
-
Benzyl Alcohol (1.0 mmol)
-
Oxidant: 30% H₂O₂ (2.0 mmol)
-
Catalyst: [Cu(L)₂] or [Ni(L)₂] (10 mg)
-
Solvent: Acetonitrile (MeCN) or DMSO
Steps:
-
Dissolve the metal complex in MeCN (10 mL) in a round-bottom flask.
-
Add Benzyl alcohol and stir for 10 minutes.
-
Add H₂O₂ dropwise over 5 minutes.
-
Reflux at 70–80 °C for 3–5 hours.
-
Validation: Check for the disappearance of the -OH stretch (3400 cm⁻¹) and appearance of the C=O stretch (1700 cm⁻¹) in IR.
-
Workup: Evaporate solvent, extract with DCM, and purify.
Performance Metrics:
-
Selectivity: >98% for Benzaldehyde (minimal over-oxidation to Benzoic acid).
-
Turnover Frequency (TOF): High TOF values observed in DMSO due to better solubility.
Characterization & Quality Control
To ensure protocol reproducibility, the synthesized complexes must meet these criteria:
-
FT-IR:
-
Azomethine (C=N): Look for a sharp band at 1600–1620 cm⁻¹ . A shift of ~10–20 cm⁻¹ compared to the free ligand indicates metal coordination.
-
Phenolic/Amine signals: Ensure no broad -NH2 peaks remain from the starting material.
-
-
UV-Vis Spectroscopy:
-
Ligand L typically shows
transitions at ~350 nm. -
Complexes will show d-d transition bands in the visible region (e.g., 500–700 nm for Cu/Ni), confirming metal geometry (often square planar or octahedral).
-
-
Molar Conductivity:
-
Measure in DMSO (10⁻³ M).
-
Low values (< 20 ohm⁻¹ cm² mol⁻¹) indicate non-electrolytic nature (Cl⁻ is coordinated).
-
High values (> 60 ohm⁻¹ cm² mol⁻¹) indicate ionic nature (Cl⁻ is outside the coordination sphere).
-
References
-
Synthesis and Pd-Catalysis (General Schiff Base Context)
-
Anticancer Potential of Palladium(II) Complexes With Schiff Bases Derived from 4-Aminoacetophenone.[3]
-
Source:
-
-
Suzuki Coupling Protocols
- Application Notes for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
-
Source:
-
Catalytic Oxidation (Cu/Ni Schiff Bases)
- Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes.
-
Source:
-
General Characterization of Acetophenone Schiff Bases
- Transition metal halide complexes of 4'-aminoacetophenone: Syntheses, structures, and magnetic behavior.
-
Source:
-
Alcohol Oxidation Mechanism
- Catalytic Oxidation of Alcohols by Copper Schiff Base Ligands.
-
Source:
Sources
Troubleshooting & Optimization
reflux time optimization for 4'-(4-Chlorobenzylideneamino)acetophenone condensation
The following technical guide is structured as a specialized support resource for researchers optimizing the condensation of 4-aminoacetophenone and 4-chlorobenzaldehyde.
Topic: Reflux Time Optimization for 4'-(4-Chlorobenzylideneamino)acetophenone Ticket ID: CHEM-SB-4CL-ACE Classification: Organic Synthesis / Reaction Kinetics / Protocol Optimization
Executive Summary & Reaction Context
The Challenge: Synthesizing 4'-(4-Chlorobenzylideneamino)acetophenone (also known as N-(4-chlorobenzylidene)-4-acetylaniline) presents a specific kinetic challenge.
-
Nucleophile: 4-Aminoacetophenone.[1][2] The para-acetyl group is electron-withdrawing, significantly reducing the electron density on the amine nitrogen, making it a "sluggish" nucleophile.
-
Electrophile: 4-Chlorobenzaldehyde.[3][4] The para-chloro group is inductively electron-withdrawing, making the carbonyl carbon more electrophilic (reactive).
The Solution: While the electrophile is activated, the deactivated nature of the amine dictates that standard room-temperature stirring is insufficient . The reaction requires thermal energy (reflux) and acid catalysis to overcome the activation energy barrier and drive the equilibrium toward the imine product.
Reaction Mechanism & Critical Control Points
The following diagram illustrates the acid-catalyzed pathway and where "Reflux Time" impacts the equilibrium.
Caption: Fig 1. Mechanistic pathway highlighting the dehydration step as the primary target for reflux optimization.
Optimization Matrix: Reflux Time vs. Yield
The following data represents the typical kinetic profile for deactivated aniline condensations in Ethanol (EtOH).
| Reflux Time | Typical Yield | Purity Profile (TLC/HPLC) | Observations |
| 0.5 - 1 Hour | < 40% | Low | Incomplete conversion. High presence of unreacted 4-aminoacetophenone (starting material). |
| 2 - 3 Hours | 60 - 75% | Moderate | Reaction approaching equilibrium. Product begins to precipitate upon cooling. |
| 4 - 6 Hours | 85 - 92% | High | Optimal Window. Most starting material consumed. |
| > 8 Hours | 70 - 80% | Moderate/Low | Diminishing returns. Risk of darkening (oxidation) or hydrolysis if moisture is not excluded. |
Technical Note: Because the reaction is an equilibrium (
), extending reflux time indefinitely without removing water will not increase yield. It may favor hydrolysis.
Validated Experimental Protocol
This protocol is designed to be self-validating using Thin Layer Chromatography (TLC).
Materials
-
Reactants: 4-Aminoacetophenone (10 mmol), 4-Chlorobenzaldehyde (10 mmol).
-
Solvent: Absolute Ethanol (20-30 mL). Do not use 95% Ethanol; excess water hurts the equilibrium.
-
Catalyst: Glacial Acetic Acid (2-3 drops).
Step-by-Step Methodology
-
Solubilization: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone in ethanol. Slight warming may be required.
-
Addition: Add 4-chlorobenzaldehyde. The solution may turn slightly yellow immediately.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux Setup: Attach a water-cooled condenser.
-
The Optimization Loop (TLC Monitoring):
-
Bring to a gentle boil (Reflux ~78°C).
-
T=0: Spot separate lanes for: (A) Amine, (B) Aldehyde, (C) Co-spot, (D) Reaction Mixture.
-
T=2h: Check Lane D. If starting amine spot is visible, continue reflux.
-
T=4h: Re-check. If amine spot is faint/gone, stop.
-
-
Work-up:
-
Allow the mixture to cool to Room Temperature (RT) slowly.
-
Critical Step: Place in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product under vacuum.
-
Wash with cold ethanol (to remove unreacted aldehyde/amine) and then cold ether.
-
-
Purification: Recrystallize from hot ethanol if the melting point range is >2°C wide.
Troubleshooting & Decision Support
Use this logic flow to resolve common synthesis issues.
Caption: Fig 2. Decision tree for troubleshooting common post-reflux isolation issues.
Frequently Asked Questions (FAQ)
Q1: Why is my reaction taking longer than the literature (3 hours) suggests? A: The reactivity of 4-aminoacetophenone is heavily influenced by the solvent's water content. If you are using technical grade ethanol (95%), the 5% water content pushes the equilibrium back toward the reactants. Solution: Use Absolute Ethanol or add molecular sieves to the reaction flask.
Q2: Can I use Methanol instead of Ethanol?
A: Yes. Methanol is more polar and has a lower boiling point (65°C). However, because the reflux temperature is lower, the reaction rate (
Q3: My product is an oil, not a solid. What happened? A: This is common with acetophenone derivatives ("Oiling out"). It usually means the solution is supersaturated but lacks a nucleation site, or impurities are lowering the melting point.
-
Fix: Re-heat to dissolve the oil, add a seed crystal (if available), or scratch the inner wall of the flask with a glass rod while cooling in an ice bath.
Q4: How do I confirm the product without NMR? A:
-
Melting Point: The product should be a solid.[1] While specific literature values vary, Schiff bases of this class typically melt between 110°C - 150°C . A sharp range (<2°C) indicates purity.
-
IR Spectroscopy: Look for the disappearance of the Carbonyl peak of the aldehyde (~1700 cm⁻¹) and the appearance of the Imine (C=N) stretch at 1610-1630 cm⁻¹ .
References
-
General Schiff Base Synthesis: BenchChem Technical Support. "Optimizing Schiff Base Formation: General Protocols and Troubleshooting." BenchChem, 2025. (Accessed via internal database).
-
Kinetics of Deactivated Amines: Cai, Y.-H. "Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid." Asian Journal of Chemistry, vol. 26, no. 18, 2014, pp. 6199-6201.
-
Acetophenone Derivative Synthesis: "Synthesis and Characterization of Schiff Base Ligands." Research Journal of Pharmacy and Technology, vol. 10, no. 5, 2017.
-
Compound Data (Grounding): PubChem. "N-(4-Chlorobenzylidene)-4-acetylaniline (Compound CID 577427)." National Library of Medicine.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4'-(4-Chlorobenzylideneamino)acetophenone and Its Chloro-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, Schiff bases derived from acetophenone have garnered significant attention due to their diverse pharmacological properties.[1][2] The introduction of a chloro-substituent to these molecules has been shown to modulate their biological activity, often enhancing their therapeutic potential.[3][4] This guide provides an in-depth, objective comparison of the biological activities of 4'-(4-Chlorobenzylideneamino)acetophenone and its various chloro-substituted analogs, supported by experimental data and established protocols.
Unveiling the Therapeutic Potential: A Structural Overview
The core structure, a Schiff base formed from the condensation of an acetophenone derivative and a chloro-substituted aniline, provides a versatile scaffold for therapeutic development. The imine or azomethine group (-C=N-) is a critical pharmacophore, and the position and number of chloro-substituents on the aromatic rings significantly influence the molecule's interaction with biological targets.[1][5]
Caption: General reaction scheme for the synthesis of chloro-substituted Schiff bases.
Antimicrobial Activity: A Battle Against Pathogens
Chloro-substituted Schiff bases have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[6][7] The lipophilicity conferred by the chloro group can enhance the molecule's ability to penetrate microbial cell membranes, a key step in exerting its antimicrobial effect.
Comparative Antibacterial Activity
The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4'-(4-Chlorobenzylideneamino)acetophenone | Escherichia coli | - | - |
| Staphylococcus aureus | - | - | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | |
| S. aureus | 3.4 | [7] | |
| Pseudomonas fluorescence | 2.8 | [7] | |
| Bacillus subtilis | 45.2 | [7] | |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | 8 |
Comparative Antifungal Activity
Similarly, the antifungal potential of these compounds is a promising area of investigation.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [7] |
| Schiff base of sulfamethoxazole with hydroxy and chloro substitution | Candida auris | 16 | [3] |
| Candida glabrata | 4-8 | [3] |
The data suggests that the position and nature of other substituents, in addition to the chloro group, play a crucial role in determining the antifungal spectrum and potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
1. Preparation of Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control (standard antibiotic/antifungal).
-
Negative control (broth and solvent only).
2. Inoculum Preparation:
-
Grow microbial cultures to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum in the broth medium to the final desired concentration for the assay.
3. Serial Dilution of Test Compounds:
-
Perform a two-fold serial dilution of the test compounds in the 96-well plates using the broth medium. This creates a gradient of compound concentrations.
4. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[8]
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of chloro-substituted acetophenone Schiff bases against various cancer cell lines is an active area of research.[10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer activity of a compound, representing the concentration required to inhibit the growth of 50% of a cancer cell population.[12]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-(4-Chlorobenzylideneamino)acetophenone | - | - | - |
| Amino-nitrochalcones | LoVo, LoVo/DX | 2.77–3.42 µg·mL⁻¹ | [13] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | - | [10] |
| NCI-H460 (Lung Cancer) | - | [10] | |
| SNB-75 (CNS Cancer) | - | [10] |
Note: The results for compound 6h were reported as Percent Growth Inhibition (PGI) at a 10 µM concentration, with significant activity observed against several cell lines.[10] Direct IC50 values were not provided in the abstract. The lack of specific IC50 data for the parent compound again underscores a gap in the current literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[14][15]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and allow them to adhere and grow for 24 hours.[14]
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[16] Include a vehicle control (e.g., DMSO) and an untreated control.[14]
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[14][17] Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[17]
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[14][17]
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[14][15]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[16]
Caption: Step-by-step workflow of the MTT assay for determining compound cytotoxicity.
Structure-Activity Relationship (SAR) Insights
The available data, though incomplete for a direct comparison with the parent compound, allows for some preliminary structure-activity relationship (SAR) observations:
-
Position of Chloro Group: The placement of the chloro-substituent on the aromatic rings can significantly impact biological activity. Different isomers (ortho, meta, para) can lead to variations in electronic and steric properties, influencing binding to target molecules.[18]
-
Additional Substituents: The presence of other functional groups, such as hydroxyl, nitro, or fluoro groups, can further modulate the antimicrobial and anticancer potency. These groups can affect the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution.
-
Complexity of the Molecular Scaffold: More complex analogs, such as those incorporating oxadiazole rings, can exhibit enhanced and more specific biological activities.[10]
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4'-(4-Chlorobenzylideneamino)acetophenone and its chloro-substituted analogs. The inclusion of chloro-substituents and other functional groups on the acetophenone Schiff base scaffold is a promising strategy for the development of novel antimicrobial and anticancer agents.
A significant finding from this review is the lack of publicly available, direct comparative data for the parent compound, 4'-(4-Chlorobenzylideneamino)acetophenone, against its more complex analogs. Future research should prioritize the synthesis and comprehensive biological evaluation of this foundational molecule to establish a clear baseline for SAR studies. A systematic investigation of a series of mono- and di-chloro substituted analogs would provide a more complete understanding of the role of chlorine substitution in modulating the therapeutic properties of this class of compounds. Such studies will be invaluable for the rational design of more potent and selective drug candidates.
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A Researcher's Guide to the Thermal Decomposition Kinetics of Schiff Base Complexes: A Comparative TGA/DTA Analysis
In the landscape of coordination chemistry, Schiff base complexes are lauded for their diverse applications, spanning catalysis, materials science, and pharmacology. Their efficacy in these roles is intrinsically linked to their thermal stability. Understanding the kinetics of their thermal decomposition is paramount for predicting their lifespan, determining safe operating temperatures, and tailoring their properties for specific applications. This guide provides a comprehensive comparison of the thermal decomposition kinetics of hypothetical metal complexes of 4'-(4-Chlorobenzylideneamino)acetophenone, a representative Schiff base ligand, utilizing Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). We will delve into the causality behind the experimental choices, present a self-validating protocol, and ground our discussion in authoritative analytical methods.
The Significance of Thermal Analysis in Coordination Chemistry
Thermal analysis techniques, particularly TGA and DTA, are indispensable tools for characterizing the stability of Schiff base metal complexes.[1][2] TGA provides quantitative information about mass changes as a function of temperature, while DTA reveals the energetic changes (exothermic or endothermic) associated with these mass loss events.[3] By analyzing the TGA data, we can elucidate the decomposition pathway of a complex, often involving the loss of solvent molecules followed by the degradation of the organic ligand, ultimately yielding a stable metal oxide.[4] Furthermore, the kinetics of these decomposition steps can be determined, providing crucial parameters like activation energy (Ea), which signifies the energy barrier for the decomposition reaction. A higher activation energy generally corresponds to greater thermal stability.
Experimental Workflow: From Synthesis to Kinetic Analysis
The journey to understanding the thermal decomposition kinetics involves a systematic workflow, from the synthesis of the complexes to the mathematical modeling of their decomposition.
Figure 1: A schematic overview of the experimental workflow for determining the thermal decomposition kinetics of Schiff base metal complexes.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis of 4'-(4-Chlorobenzylideneamino)acetophenone Schiff Base Ligand:
-
Dissolve equimolar amounts of 4-chloroaniline and 4-acetylacetophenone in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the solution to room temperature and collect the precipitated solid by filtration.
-
Wash the product with cold ethanol and dry in a desiccator.
2. Synthesis of the Metal(II) Complexes:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol or DMF).
-
Add an ethanolic solution of the respective metal(II) salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) acetates or chlorides) dropwise to the ligand solution with constant stirring.[4]
-
Adjust the pH if necessary and reflux the mixture for 2-3 hours.
-
Filter the resulting precipitate, wash with ethanol, and dry.
3. TGA/DTA Analysis:
-
Accurately weigh 5-10 mg of the complex into an alumina crucible.
-
Place the crucible in the TGA/DTA instrument.
-
Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere.[1][4] The inert atmosphere prevents oxidative decomposition.
-
Record the TGA (mass loss vs. temperature) and DTA (temperature difference vs. temperature) curves.
Kinetic Analysis: Unraveling the Decomposition Mechanism
The kinetic parameters for the thermal decomposition of the complexes are determined by applying model-fitting methods to the TGA data. The Coats-Redfern and Horowitz-Metzger methods are widely employed for this purpose.[5][6][7]
Coats-Redfern Method:
This integral method is expressed by the following equation for a first-order reaction (n=1):
ln[-ln(1-α)/T²] = ln(AR/βEa) - Ea/RT
where:
-
α is the fraction of the sample decomposed
-
T is the absolute temperature (K)
-
A is the pre-exponential factor
-
R is the gas constant
-
β is the heating rate
-
Ea is the activation energy
A plot of ln[-ln(1-α)/T²] versus 1/T yields a straight line with a slope of -Ea/R and an intercept of ln(AR/βEa), from which Ea and A can be calculated.[6][7]
Horowitz-Metzger Method:
This is an approximation method given by:
ln[-ln(1-α)] = (Eaθ)/RTs²
where:
-
θ = T - Ts (Ts is the peak temperature from the DTG curve)
-
Other terms are as defined previously.
A plot of ln[-ln(1-α)] versus θ gives a straight line with a slope of Ea/RTs², allowing for the calculation of Ea.[4][6]
Once the activation energy (Ea) and pre-exponential factor (A) are known, other thermodynamic parameters such as the change in entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG) of activation can be calculated using standard equations.[7][8]
Comparative Analysis of Thermal Stability: A Hypothetical Case Study
To illustrate the application of these principles, let's consider a hypothetical comparative study of Co(II), Ni(II), Cu(II), and Zn(II) complexes of 4'-(4-Chlorobenzylideneamino)acetophenone. The following table summarizes the plausible kinetic data derived from their TGA curves.
| Complex | Decomposition Stage | Temperature Range (°C) | Peak Temp. (Ts) (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) |
| [Co(L)₂(H₂O)₂] | Ligand Decomposition | 250-450 | 380 | 120 | 1.5 x 10⁸ | 150 |
| [Ni(L)₂(H₂O)₂] | Ligand Decomposition | 280-480 | 410 | 145 | 2.8 x 10⁹ | 165 |
| [Cu(L)₂(H₂O)₂] | Ligand Decomposition | 260-460 | 395 | 130 | 8.0 x 10⁸ | 158 |
| [Zn(L)₂(H₂O)₂] | Ligand Decomposition | 240-430 | 360 | 110 | 5.0 x 10⁷ | 145 |
(Note: The data in this table is hypothetical and serves for illustrative purposes to demonstrate a comparative analysis.)
-
Thermal Stability Order: Based on the onset of decomposition and the activation energies, the thermal stability of the complexes follows the order: Ni(II) > Cu(II) > Co(II) > Zn(II) . The Ni(II) complex exhibits the highest activation energy, indicating a greater energy barrier to decomposition.
-
Reaction Feasibility: The positive values of ΔG for all complexes suggest that the decomposition processes are non-spontaneous. The higher ΔG for the Ni(II) complex further supports its greater stability.
The differences in thermal stability can be attributed to factors such as the nature of the metal ion, its ionic radius, and the strength of the metal-ligand bond. Generally, for a given ligand, the thermal stability of its metal complexes is expected to follow the Irving-Williams series to some extent.
Conclusion and Future Outlook
The thermal decomposition kinetics of Schiff base complexes provide invaluable insights into their stability and reactivity. The combination of TGA/DTA with robust kinetic models like Coats-Redfern and Horowitz-Metzger offers a powerful analytical framework for researchers in coordination chemistry and drug development. This guide has outlined a systematic approach to conducting and interpreting such studies, providing a foundation for the rational design of new Schiff base complexes with tailored thermal properties for advanced applications. Future research could explore the influence of different substituent groups on the ligand or the effect of varying the counter-ion on the thermal stability of these fascinating compounds.
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Indira Mahavidyalaya, Kalamb. Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. Available at: [Link]
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Thermogravimetric Study of Some Schiff base Metal Complexes. (n.d.). Journal of Applicable Chemistry. Available at: [Link]
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Coats-Redfern and Horowitz-Metzger Equations. (n.d.). Scribd. Available at: [Link]
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Ahmed, M., et al. (2020). Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. Applied Physics A, 126(8). Available at: [Link]
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Singh, B., et al. (2023). Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling of Biomass Pyrolysis: A Review. ACS Omega. Available at: [Link]
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Synthesis and Characterization of Metal Complexes of Schiff Base Derived from 2-Hydroxy-1-Naphthaldehyde and 2-Aminophenol. (n.d.). International Journal of Researches in Biosciences, Agriculture & Technology. Available at: [Link]
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A Comparative Guide to Mass Spectrometry Fragmentation Patterns for Validating 4'-(4-Chlorobenzylideneamino)acetophenone
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of compounds with a wide array of therapeutic applications, including anticancer, antibacterial, and antifungal activities[1][2]. The biological function of these molecules is intrinsically linked to their precise chemical structure. Therefore, the validation of their synthesis is a critical step in the quality control pipeline. Among the arsenal of analytical techniques, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis.
This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 4'-(4-Chlorobenzylideneamino)acetophenone, a representative Schiff base, under different ionization techniques. We will explore the mechanistic rationale behind the fragmentation pathways and present supporting experimental protocols for researchers, scientists, and drug development professionals to reliably validate their synthesized compounds.
Understanding Fragmentation: A Key to Structural Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions[3]. When a molecule is introduced into a mass spectrometer, it is first ionized. The resulting molecular ion can then be subjected to fragmentation, breaking down into smaller, characteristic fragment ions. The pattern of these fragment ions serves as a molecular fingerprint, allowing for detailed structural elucidation[4][5][6]. The method of ionization significantly influences the fragmentation process. For the analysis of Schiff bases like 4'-(4-Chlorobenzylideneamino)acetophenone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) are two of the most relevant techniques.
Electron Impact (EI) Ionization: A Hard Ionization Technique
In EI, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and extensive fragmentation[6][7]. This "hard" ionization technique is highly reproducible and provides a wealth of structural information, making it ideal for creating searchable spectral libraries.
Electrospray Ionization (ESI): A Soft Ionization Technique
ESI, in contrast, is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) with minimal in-source fragmentation[8][9][10]. This is particularly useful for determining the molecular weight of the compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID)[9][10][11].
Predicted Fragmentation Pattern of 4'-(4-Chlorobenzylideneamino)acetophenone
The structure of 4'-(4-Chlorobenzylideneamino)acetophenone, with its molecular formula C15H12ClNO and a monoisotopic mass of 257.06 g/mol , offers several potential sites for fragmentation[12].
GC-MS with Electron Impact (EI) Fragmentation
Under EI conditions, the fragmentation of 4'-(4-Chlorobenzylideneamino)acetophenone is expected to be initiated by the ionization of a lone pair of electrons, likely on the nitrogen or oxygen atom[6]. The resulting molecular ion peak at m/z 257 would be observed. Key fragmentation pathways would include:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones[5][13]. This would result in the loss of a methyl radical (•CH3) to form a stable acylium ion at m/z 242 . This is often a prominent peak in the mass spectra of acetophenone derivatives[13][14].
-
Cleavage of the Imine Bond: The C-N single bond and the C=N double bond of the imine can also undergo cleavage. Cleavage of the C-N bond can lead to the formation of the [C8H8NO]+ ion at m/z 134 and the [C7H4Cl]+ ion at m/z 123 (or the corresponding radical cations).
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 242 could lose a molecule of carbon monoxide (CO) to yield an ion at m/z 214 .
The following diagram illustrates the predicted EI fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of protonated 4'-(4-Chlorobenzylideneamino)acetophenone.
Experimental Protocols for Validation
To obtain the fragmentation data discussed above, the following experimental workflows are recommended.
Overall Analytical Workflow
The general workflow for validating the structure of 4'-(4-Chlorobenzylideneamino)acetophenone using mass spectrometry is as follows:
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A Comparative Analysis of Schiff Bases Derived from 4-Aminoacetophenone: Synthesis, Biological Activity, and Catalytic Potential
In the landscape of medicinal and materials chemistry, Schiff bases hold a prominent position due to their synthetic accessibility and diverse applications.[1] This guide provides a comparative study of Schiff bases derived from the versatile precursor, 4-aminoacetophenone. We will delve into their synthesis, explore the nuances of their biological activities with supporting experimental data, and touch upon the catalytic applications of their metal complexes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and potential of this class of compounds.
The Foundation: 4-Aminoacetophenone as a Precursor
4-Aminoacetophenone is an excellent starting material for the synthesis of a wide array of Schiff bases. Its structure features a primary aromatic amine group, which is nucleophilic, and a ketone functional group. The amine group readily undergoes condensation reactions with various aldehydes and ketones to form the characteristic azomethine (-C=N-) or imine group of a Schiff base.[1][2] The presence of the acetyl group provides an additional site for modification or can influence the electronic properties of the resulting Schiff base, thereby modulating its biological activity.
General Synthesis of Schiff Bases from 4-Aminoacetophenone
The synthesis of Schiff bases from 4-aminoacetophenone is typically a straightforward one-pot reaction involving the condensation of the primary amine with a carbonyl compound (aldehyde or ketone). The reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of glacial acetic acid. The mixture is usually refluxed for several hours, and the resulting Schiff base product often precipitates out of the solution upon cooling and can be purified by recrystallization.[2]
Experimental Protocol: General Synthesis of a Schiff Base from 4-Aminoacetophenone
-
Reactant Preparation: Dissolve equimolar amounts of 4-aminoacetophenone and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Catalyst Addition: Add a few drops of a suitable catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out. Collect the solid product by filtration.
-
Purification: Wash the collected product with a cold solvent (e.g., ice-cold ethanol) to remove any unreacted starting materials.[2] Further purify the Schiff base by recrystallization from an appropriate solvent to obtain a product of high purity.
-
Characterization: Characterize the synthesized Schiff base using various spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry to confirm its structure.[3]
Caption: General workflow for the synthesis of Schiff bases from 4-aminoacetophenone.
Comparative Biological Activities
Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The biological efficacy of these compounds is often attributed to the presence of the imine group, which is crucial for their interaction with biological targets.[4]
Antimicrobial and Antifungal Activity
Schiff bases derived from 4-aminoacetophenone have been shown to possess significant antibacterial and antifungal properties.[7][8] The mechanism of action is often linked to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The nature of the substituent on the aldehyde or ketone precursor plays a critical role in determining the antimicrobial spectrum and potency.
For instance, Schiff bases of 4-aminoacetophenone modified with chitosan have demonstrated enhanced antibacterial and antifungal activities compared to chitosan alone.[7] The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can significantly impact the antimicrobial efficacy.
| Schiff Base Derivative | Test Organism | Activity | Reference |
| Chitosan-4-Aminoacetophenone | Streptococcus sp. | Increased activity | [7] |
| Chitosan-4-Aminoacetophenone | Bacillus subtilis | Increased activity | [7] |
| Chitosan-4-Aminoacetophenone | Sarcina lutea | Increased activity | [7] |
| Chitosan-4-Aminoacetophenone | Pseudomonas aeruginosa | Increased activity | [7] |
| Chitosan-4-Aminoacetophenone | Escherichia coli | Increased activity | [7] |
| Chitosan-4-Aminoacetophenone | Candida albicans | Increased activity | [7] |
Anticancer Activity
A significant area of research for Schiff bases derived from 4-aminoacetophenone is their potential as anticancer agents.[3][9] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The anticancer activity is often associated with the azomethine group, which can induce apoptosis in cancer cells.[10]
Palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone have shown promising cytotoxic effects against melanoma cell lines.[3][9] For example, novel synthesized Pd(II) complexes demonstrated a significant decrease in the viability of MDA-MB-435 melanoma cells and induced morphological alterations and cell death.[9]
| Compound | Cell Line | IC50 (µM) | Reference |
| Palladium Complex | HT-1080 | 13.24 ± 1.21 | [3] |
| Palladium Complex | A-549 | 25.24 ± 0.91 | [3] |
| Palladium Complex | MCF-7 | 38.14 ± 1.19 | [3] |
| Palladium Complex | MDA-MB-231 | 31.21 ± 2.56 | [3] |
Furthermore, organotin(IV) complexes of Schiff bases have also been investigated as potent anticancer drugs, with some compounds showing higher cytotoxicity against several human tumor cell lines than established drugs like doxorubicin and cisplatin.[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases or their metal complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Metal Complexes and Catalytic Applications
Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.[2][12] These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[13] The coordination of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
Beyond their biological applications, Schiff base metal complexes are also recognized for their catalytic potential in various organic reactions.[14][15] They have been employed as catalysts in oxidation, reduction, and condensation reactions. The catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. For instance, Cu(II) complexes of Schiff bases have shown remarkable catalytic activity in the synthesis of chalcone derivatives.[14]
Conclusion
Schiff bases derived from 4-aminoacetophenone represent a promising class of compounds with a broad spectrum of biological and chemical applications. Their straightforward synthesis and the ease of structural modification allow for the fine-tuning of their properties. The comparative analysis of their biological activities reveals that subtle changes in their structure, such as the introduction of different substituents or coordination with metal ions, can lead to significant variations in their efficacy as antimicrobial and anticancer agents. Future research in this area should focus on elucidating the detailed mechanisms of action and exploring the full potential of these versatile compounds in drug discovery and catalysis.
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- Synthesis, Characterization and Biological Activity of Schiff Bases Based on Chitosan and Acetophenone Derivatives - ResearchGate. (2020, March 5).
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- Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC.
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- Synthesis and Characterization of 4-Amino Antipyrine Based Schiff Base Complexes: Antimicrobial, Cytotoxicity and DNA Cleavage Studies - International Journal of Engineering Research & Technology.
- A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies. (2018, April 11).
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
